Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
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Overview
Description
The compound “Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate” is an ester derived from a heptanoic acid with a ketone functional group at the 7th carbon and a 2,5-dimethylphenyl group also attached to the 7th carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a Friedel-Crafts acylation of a 2,5-dimethylbenzene with a 7-oxoheptanoyl chloride, followed by esterification with ethanol .Molecular Structure Analysis
The molecular structure of this compound would consist of a heptanoic acid backbone with a ketone functional group at the 7th carbon and a 2,5-dimethylphenyl group also attached to the 7th carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of esters, ketones, and aromatic compounds .Scientific Research Applications
Crystallography and Molecular Structure
Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate and its derivatives have been studied for their crystallography and molecular structure. For example, the compound Ethyl 4-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a hydropyrimidine ring adopting a shallow boat conformation, and its crystal structure features N—H⋯S, N—H⋯O, and C—H⋯O hydrogen bonds forming sheets within the crystal structure (Begum, 2017). This exemplifies the compound's potential in crystallography and as a subject of structural studies.
Organic Synthesis
Several papers highlight the synthesis routes and applications of related compounds in organic chemistry. For example, a high-yielding five-step synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline was developed, showcasing a series of chemical reactions including N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014). This indicates the compound's utility in the field of synthetic organic chemistry.
Photodynamic Therapy and Photophysics
Research indicates the application of related compounds in photodynamic therapy and photophysics. For instance, 2,5-Dimethylphenacyl Esters are studied as a photoremovable protecting group for carboxylic acids, showing potential in organic synthesis or biochemistry for "caged compounds" where the photoreaction is initiated by efficient photoenolization (Zabadal et al., 2001). This application is critical in the development of light-activated therapies and studies.
Antiproliferative Activity
Some derivatives of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate show potential antiproliferative activity. For example, derivatives synthesized showed moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This indicates the compound's potential relevance in cancer research and therapy.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZITRPWOFIMMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645520 |
Source
|
Record name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |
CAS RN |
898792-85-3 |
Source
|
Record name | Ethyl 2,5-dimethyl-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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